molecular formula C15H13N3 B8376384 2-cyclopropyl-2,4,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene

2-cyclopropyl-2,4,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene

Cat. No. B8376384
M. Wt: 235.28 g/mol
InChI Key: MONPDXUIJPRGMZ-UHFFFAOYSA-N
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Patent
US05869482

Procedure details

A mixture of Z-1,2-di-(2-fluoropyridinyl)ethylene (0.436 g) and cyclopropylamine (2 g) was heated at 125° C. in a sealed tube for 12 hours. The mixture was cooled and fractionated directly over silica gel to give 11-cyclopropyl-dipyrido[2,3-b:3',2'-f]azepine (0.258 g), mp 184°-185° C.
Quantity
0.436 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7](/[CH:8]=[CH:9]\[C:10]2[C:11](F)=[N:12][CH:13]=[CH:14][CH:15]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.[CH:17]1([NH2:20])[CH2:19][CH2:18]1>>[CH:17]1([N:20]2[C:2]3[N:3]=[CH:4][CH:5]=[CH:6][C:7]=3[CH:8]=[CH:9][C:10]3[CH:15]=[CH:14][CH:13]=[N:12][C:11]2=3)[CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
0.436 g
Type
reactant
Smiles
FC1=NC=CC=C1\C=C/C=1C(=NC=CC1)F
Name
Quantity
2 g
Type
reactant
Smiles
C1(CC1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C2=C(C=CC3=C1N=CC=C3)C=CC=N2
Measurements
Type Value Analysis
AMOUNT: MASS 0.258 g
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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